Biotin-X NTA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Biotin-X nitrilotriacetic acid, commonly known as Biotin-X NTA, is a bifunctional reagent widely used in biochemical research. It is primarily utilized for the detection of histidine-tagged proteins immobilized on nitrocellulose membranes. The compound is a derivative of biotin, a vitamin that binds with high affinity to avidin and streptavidin proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Biotin-X NTA is synthesized by conjugating biotin with nitrilotriacetic acid. The nitrilotriacetic acid moiety is used to chelate a nickel ion at four of its six coordination sites, leaving the remaining two sites available for binding to a histidine tag . The synthesis involves the following steps:

- Activation of biotin with a suitable activating agent.

- Conjugation of the activated biotin with nitrilotriacetic acid.

- Purification of the final product to remove any unreacted starting materials and by-products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale activation of biotin.

- Conjugation with nitrilotriacetic acid under controlled conditions.

- Purification using techniques such as chromatography to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Biotin-X NTA primarily undergoes chelation reactions due to the presence of the nitrilotriacetic acid moiety. It can chelate metal ions, particularly nickel ions, which are essential for its function in detecting histidine-tagged proteins .

Common Reagents and Conditions

Nickel ions (Ni²⁺): Chelated by the nitrilotriacetic acid moiety.

Histidine-tagged proteins: Bind to the chelated nickel ions.

Streptavidin or avidin conjugates: Used for detection due to their high affinity for biotin.

Major Products Formed

The major product formed is the this compound-nickel-histidine tag complex, which can be detected using streptavidin or avidin conjugates .

Aplicaciones Científicas De Investigación

Biotin-X NTA has a wide range of applications in scientific research:

Chemistry: Used in the detection and purification of histidine-tagged proteins.

Biology: Facilitates the study of protein-protein interactions and protein localization.

Medicine: Employed in diagnostic assays to detect specific proteins.

Industry: Utilized in the production of recombinant proteins and in various biotechnological applications

Mecanismo De Acción

Biotin-X NTA exerts its effects through the chelation of nickel ions by the nitrilotriacetic acid moiety. The chelated nickel ions then bind to histidine residues on proteins, forming a stable complex. This complex can be detected using streptavidin or avidin conjugates, which bind to the biotin moiety with high affinity .

Comparación Con Compuestos Similares

Similar Compounds

Biotin-NTA: Similar to Biotin-X NTA but lacks the extended spacer arm.

Biotin-PEG-NTA: Contains a polyethylene glycol spacer, providing greater flexibility and reducing steric hindrance.

Biotin-DADPA: Uses a different chelating moiety, diaminodipropionic acid, for metal ion binding.

Uniqueness

This compound is unique due to its extended spacer arm, which reduces steric hindrance and improves the binding efficiency of the biotin-avidin interaction. This makes it particularly useful for detecting histidine-tagged proteins with high sensitivity .

Propiedades

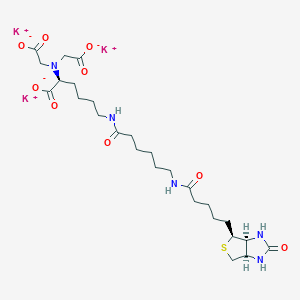

Fórmula molecular |

C26H40K3N5O9S |

|---|---|

Peso molecular |

716.0 g/mol |

Nombre IUPAC |

tripotassium;(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[bis(carboxylatomethyl)amino]hexanoate |

InChI |

InChI=1S/C26H43N5O9S.3K/c32-20(28-13-7-5-8-18(25(38)39)31(14-22(34)35)15-23(36)37)10-2-1-6-12-27-21(33)11-4-3-9-19-24-17(16-41-19)29-26(40)30-24;;;/h17-19,24H,1-16H2,(H,27,33)(H,28,32)(H,34,35)(H,36,37)(H,38,39)(H2,29,30,40);;;/q;3*+1/p-3/t17-,18-,19-,24-;;;/m0.../s1 |

Clave InChI |

MKLSOXPHWHEJPK-RCFQCEFGSA-K |

SMILES isomérico |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+] |

SMILES canónico |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13410794.png)

![magnesium;(E)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B13410803.png)

![Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine](/img/structure/B13410837.png)

![(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13410867.png)

![4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410871.png)